Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
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Overview
Description
Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a tert-butyl group, a hydroxy group, and an azabicyclo heptene framework, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction . This reaction can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. For example, the preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one, a related compound, has been achieved using enzymatic resolution techniques with Pseudomonas fluorescens lipase . Similar methods could be adapted for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can be compared with other similar compounds, such as:
Bicyclo[3.2.0]hept-2-en-6-one: A related compound used in similar synthetic applications.
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO3 |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
ethyl (1R,5R,6R)-7-tert-butyl-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-5-17-12(16)8-6-9-11(10(15)7-8)14(9)13(2,3)4/h7,9-11,15H,5-6H2,1-4H3/t9-,10-,11-,14?/m1/s1 |
InChI Key |
JQBAURCOTFMLLW-POGOCJABSA-N |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@H]2[C@@H](C1)N2C(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=CC(C2C(C1)N2C(C)(C)C)O |
Origin of Product |
United States |
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